molecular formula C20H28N4OS B11964884 5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11964884
M. Wt: 372.5 g/mol
InChI Key: LFCILKXAGDEZHB-RCCKNPSSSA-N
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Description

5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.

    Attachment of the Pentyloxyphenyl Group: The pentyloxyphenyl group can be attached through a condensation reaction with the appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s triazole ring is known for its antimicrobial, antifungal, and anticancer properties. It can be explored for drug development.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and biological pathways.

    Material Science: Its unique structure can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The compound’s structure allows it to interact with various molecular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclohexyl-4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
  • 5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a cyclohexyl group and a pentyloxyphenyl group. This combination may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H28N4OS

Molecular Weight

372.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H28N4OS/c1-2-3-7-14-25-18-12-10-16(11-13-18)15-21-24-19(22-23-20(24)26)17-8-5-4-6-9-17/h10-13,15,17H,2-9,14H2,1H3,(H,23,26)/b21-15+

InChI Key

LFCILKXAGDEZHB-RCCKNPSSSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3

Origin of Product

United States

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